7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole
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Overview
Description
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the 7th position, a methoxy group at the 4th position of the phenyl ring, and a methyl group at the 5th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole typically involves the bromination of a precursor indole compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include de-brominated indole derivatives.
Scientific Research Applications
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(4-fluorophenyl)-5-methyl-1H-indole
- 7-Bromo-2-(4-chlorophenyl)-5-methyl-1H-indole
- 7-Bromo-2-(4-nitrophenyl)-5-methyl-1H-indole
Uniqueness
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, it may exhibit distinct properties and applications.
Properties
Molecular Formula |
C16H14BrNO |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
7-bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H14BrNO/c1-10-7-12-9-15(18-16(12)14(17)8-10)11-3-5-13(19-2)6-4-11/h3-9,18H,1-2H3 |
InChI Key |
AJENAUDVXOHSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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